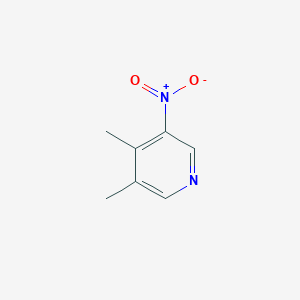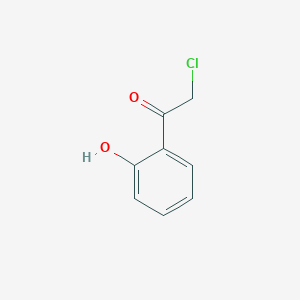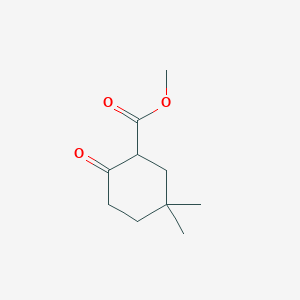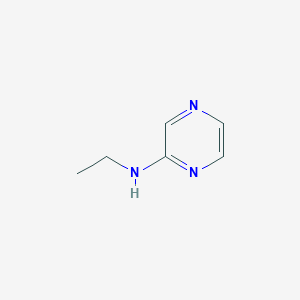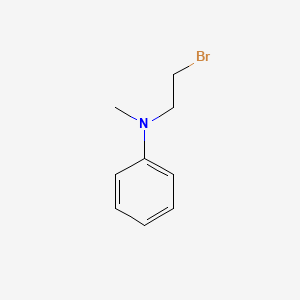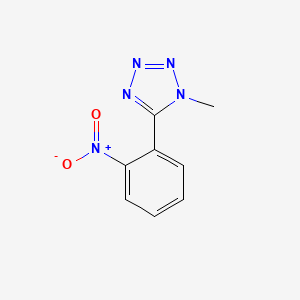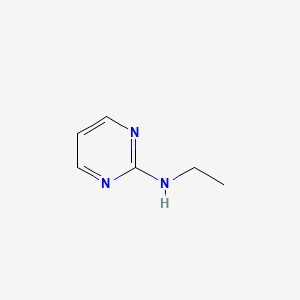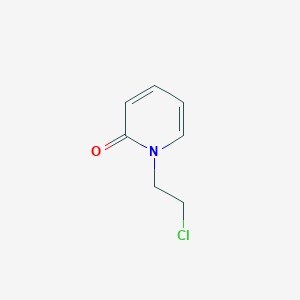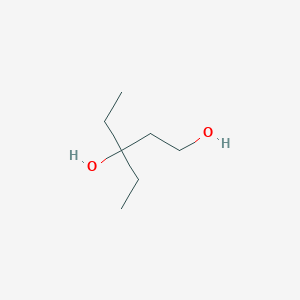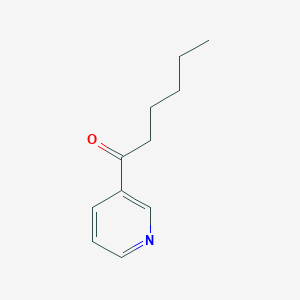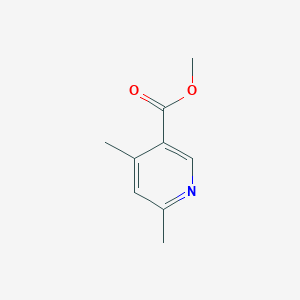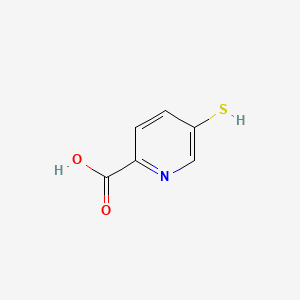![molecular formula C16H22N2O4 B1610560 3-[3-Acetyl-4-[[(RS)-oxiranyl]-methoxy]phenyl]-1,1-diethylurea CAS No. 56980-98-4](/img/structure/B1610560.png)
3-[3-Acetyl-4-[[(RS)-oxiranyl]-methoxy]phenyl]-1,1-diethylurea
Vue d'ensemble
Description
N’-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea is a synthetic organic compound with the molecular formula C16H22N2O4 It is known for its unique chemical structure, which includes an oxirane (epoxide) ring and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea typically involves multiple steps:
Formation of the Epoxide Ring: The oxirane ring is introduced through an epoxidation reaction. This can be achieved by reacting an alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under controlled conditions.
Acetylation: The acetyl group is introduced via an acetylation reaction, where an acetylating agent like acetic anhydride or acetyl chloride is used.
Urea Formation: The final step involves the formation of the urea moiety. This can be done by reacting an amine with an isocyanate or by using a urea derivative.
Industrial Production Methods
Industrial production of N’-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as hydroxide ions (OH-), halides (Cl-, Br-)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N’-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea
- N-[3-acetyl-4-(oxiran-2-ylmethoxy)phenyl]butanamide
- Celiprolol Hydrochloride Impurity G
Uniqueness
N’-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to form covalent bonds with biomolecules through the oxirane ring is a distinctive feature that sets it apart from similar compounds.
Propriétés
IUPAC Name |
3-[3-acetyl-4-(oxiran-2-ylmethoxy)phenyl]-1,1-diethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-4-18(5-2)16(20)17-12-6-7-15(14(8-12)11(3)19)22-10-13-9-21-13/h6-8,13H,4-5,9-10H2,1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYIFALAMPAWSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC2CO2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544516 | |
| Record name | N'-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56980-98-4 | |
| Record name | N'-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


